RU-505

Descripción general

Descripción

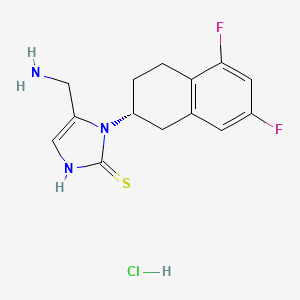

RU-505 is an inhibitor of the interaction between amyloid-β (Aβ) and fibrinogen, with a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms. In vitro, this compound (20 µM) normalizes fibrin clot formation that is disrupted when fibrinogen is bound to Aβ42. This compound (35 mg/kg) decreases the incidence of vessel occlusion in the Tg6799 transgenic mouse model of Alzheimer’s disease. Chronic treatment with this compound (35 mg/kg, s.c., every other day for 3 months) decreases Aβ deposition in blood vessels and cortical fibrinogen infiltration and microgliosis in the brain of Tg6799 mice. In addition, it improves spatial memory in chronically treated Tg6799 mice compared with vehicle control mice.

Novel Aβ-fibrinogen interaction inhibitor, rescuing altered thrombosis and cognitive decline in Alzheimer's disease mice

This compound is an Aβ-fibrinogen interaction inhibitor. It acts by rescuing altered thrombosis and cognitive decline in Alzheimer's disease mice.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

RU-505 se está investigando como un posible tratamiento para la enfermedad de Alzheimer {svg_1} {svg_2}. Actúa como un inhibidor de la interacción entre el amiloide-β (Aβ) y el fibrinógeno {svg_3}. Esta interacción se ha identificado como un factor significativo en la enfermedad de Alzheimer, ya que altera la estructura del coágulo de fibrina y retrasa la degradación del coágulo {svg_4}. In vitro, se ha demostrado que this compound normaliza la formación de coágulos de fibrina que se ve interrumpida cuando el fibrinógeno se une a Aβ42 {svg_5}.

Mejora del flujo sanguíneo cerebral

Se ha descubierto que el compuesto mejora el flujo sanguíneo cerebral en ratones con Alzheimer tratados con this compound {svg_6}. Esto es significativo ya que muchos pacientes con Alzheimer sufren de anormalidades cerebrovasculares, como un flujo sanguíneo cerebral alterado {svg_7}.

Reducción de la inflamación

Se ha demostrado que this compound reduce la inflamación en los cerebros de ratones con Alzheimer {svg_8}. Este es un hallazgo prometedor, ya que la inflamación es un síntoma común en la enfermedad de Alzheimer {svg_9}.

Prevención de la oclusión vascular

Se ha descubierto que this compound inhibe la oclusión vascular en ratones transgénicos con enfermedad de Alzheimer {svg_10}. Este es un hallazgo significativo, ya que la oclusión vascular puede conducir a complicaciones graves como un derrame cerebral {svg_11}.

Reducción de la deposición de amiloide

Se ha demostrado que el tratamiento a largo plazo con this compound reduce significativamente la deposición de amiloide vascular en la corteza de modelos de ratón de la enfermedad de Alzheimer {svg_12}. Las placas amiloides, que son depósitos del fragmento proteico beta-amiloide, son un sello distintivo de la enfermedad de Alzheimer {svg_13}.

Mejora del deterioro cognitivo

Se ha descubierto que this compound mejora el deterioro cognitivo en modelos de ratón de la enfermedad de Alzheimer {svg_14}. Este es un hallazgo prometedor, ya que el deterioro cognitivo es un síntoma principal de la enfermedad de Alzheimer {svg_15}.

Uso potencial en otros trastornos neurodegenerativos

Dados sus efectos sobre la interacción del amiloide-β (Aβ) y el fibrinógeno, this compound también puede tener aplicaciones potenciales en otros trastornos neurodegenerativos donde esta interacción juega un papel {svg_16}. Sin embargo, se necesita más investigación en esta área.

Análisis Bioquímico

Biochemical Properties

RU-505 plays a crucial role in biochemical reactions by inhibiting the interaction between amyloid-β (Aβ) and fibrinogen. This interaction is known to alter fibrin clot structure and delay clot degradation, contributing to cerebrovascular abnormalities in Alzheimer’s disease . This compound has a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms . In vitro studies have shown that this compound normalizes fibrin clot formation disrupted by Aβ42 . The compound interacts with Aβ and fibrinogen, preventing the formation of abnormal blood clots and improving blood flow in the brain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease mouse models, treatment with this compound has been shown to reduce inflammation and improve blood flow in the brain . The compound also improves spatial memory and cognitive function in these mice . This compound influences cell signaling pathways by inhibiting the interaction between Aβ and fibrinogen, which in turn reduces the formation of abnormal blood clots and inflammation . This leads to improved neuronal function and reduced cognitive decline in Alzheimer’s disease models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with amyloid-β (Aβ) and fibrinogen. This compound effectively inhibits the interaction between Aβ and fibrinogen, preventing the formation of abnormal fibrin clots that contribute to cerebrovascular abnormalities in Alzheimer’s disease . The compound has an IC50 of 5.00 and 2.72 μM in fluorescence polarization (FP) and AlphaLISA assays, respectively . This compound is highly permeable to the blood-brain barrier, allowing it to exert its effects in the brain . By inhibiting the Aβ-fibrinogen interaction, this compound reduces vascular amyloid deposition and microgliosis, leading to improved cognitive function in Alzheimer’s disease models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. Chronic treatment with this compound (35 mg/kg, subcutaneously, every other day for 3 months) in Alzheimer’s disease mouse models has been shown to decrease Aβ deposition in blood vessels and cortical fibrinogen infiltration . This long-term treatment also reduces microgliosis and improves spatial memory in treated mice compared with vehicle control mice . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in Alzheimer’s disease models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, a dosage of 35 mg/kg administered subcutaneously every other day for 3 months has been shown to significantly reduce vascular amyloid deposition and improve cognitive function . Higher dosages of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with amyloid-β (Aβ) and fibrinogen. By inhibiting the Aβ-fibrinogen interaction, this compound normalizes fibrin clot formation and degradation in the presence of Aβ42 . The compound’s effects on metabolic flux or metabolite levels have not been extensively studied, but its role in reducing vascular amyloid deposition and improving cognitive function suggests that it may influence metabolic pathways related to Alzheimer’s disease .

Transport and Distribution

This compound is highly permeable to the blood-brain barrier, allowing it to be effectively transported and distributed within the brain . The compound’s interaction with amyloid-β (Aβ) and fibrinogen facilitates its localization in areas affected by Alzheimer’s disease . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its ability to cross the blood-brain barrier is a key factor in its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied, but its ability to cross the blood-brain barrier and interact with amyloid-β (Aβ) and fibrinogen suggests that it may localize in areas affected by Alzheimer’s disease . The compound’s effects on its activity or function within specific compartments or organelles have not been well characterized, but its role in reducing vascular amyloid deposition and improving cognitive function indicates that it may have important subcellular effects .

Propiedades

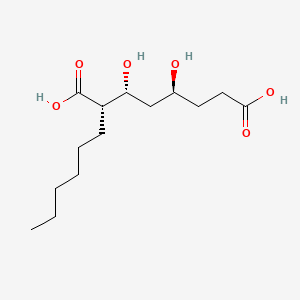

IUPAC Name |

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHHCFJJZWFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)